2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide
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Overview
Description
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 3,5-dichloroaniline.
Formation of Thiadiazole Ring: The 4-chlorobenzoic acid undergoes esterification with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to form the 1,3,4-thiadiazole ring.
Introduction of Sulfanyl Groups: The thiadiazole intermediate is reacted with 4-chlorobenzyl chloride to introduce the sulfanyl group.
Final Coupling: The resulting compound is then coupled with 3,5-dichloroaniline under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Antimicrobial Activity: Disrupts bacterial cell wall synthesis by inhibiting key enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting DNA replication.
Pesticidal Activity: Inhibits the growth of plant pathogens by interfering with their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
- **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide
- **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide
Uniqueness
The presence of both chlorobenzyl and dichlorophenyl groups in 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide imparts unique chemical properties, such as enhanced stability and specific biological activities, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H12Cl3N3OS3 |
---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C17H12Cl3N3OS3/c18-11-3-1-10(2-4-11)8-25-16-22-23-17(27-16)26-9-15(24)21-14-6-12(19)5-13(20)7-14/h1-7H,8-9H2,(H,21,24) |
InChI Key |
UNEUBDYTDJRAFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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